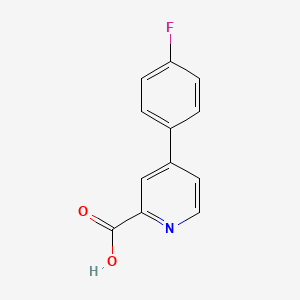

4-(4-Fluorophenyl)pyridine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Fluorophenyl)pyridine-2-carboxylic acid is a compound that has been the subject of various studies due to its potential applications in organic synthesis and pharmaceutical chemistry. The compound features a pyridine ring substituted with a fluorophenyl group and a carboxylic acid moiety, which makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through various methods. For instance, a simple and practical route for the asymmetric synthesis of a derivative, (S)-4-(4-fluorophenyl)-1,4,5,6-tetrahydro-6-oxo-3-pyridinecarboxylic acid, involves catalytic desymmetrization of a meso-anhydride using a chiral thiourea organocatalyst, followed by selective formylation and cyclization . Another study reports the synthesis of a spiro compound involving 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine, indicating the potential for multicomponent reactions in creating complex structures .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For example, the crystal structure of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative is stabilized by hydrogen bonding and π-π interactions, indicating the importance of non-covalent interactions in the solid-state structure . Similarly, the crystal structure of polysubstituted pyridines with fluorophenyl groups is characterized by C-H...O, C-H...F, and C-H...π interactions, which contribute to the stability and conformation of the molecules .

Chemical Reactions Analysis

The chemical reactivity of the fluorophenyl group in pyridine derivatives allows for various transformations. For instance, the Suzuki coupling reaction has been employed to synthesize a phosphorescent ligand by coupling 4-(pyridin-2-yl)phenylboronic acid with a carbazole substituted by a 4-fluorophenyl group . This demonstrates the utility of cross-coupling reactions in modifying the structure of pyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 4-fluorophenyl group in a pyridine context can be inferred from related studies. For example, the crystallographic and conformational analyses of a new compound, 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, provide insights into the molecular geometry and electronic structure, which are essential for understanding the compound's reactivity and interaction with other molecules . Additionally, the synthesis of a library of fused pyridine-4-carboxylic acids demonstrates the potential for diverse chemical reactivity and the ability to undergo standard combinatorial transformations .

Aplicaciones Científicas De Investigación

Application 1: Catalyst for Synthesis of Pyrazolo[3,4-b]quinolinones

- Summary of the Application: Pyridine-2-carboxylic acid is used as a catalyst in the green synthesis of pyrazolo[3,4-b]quinolinones . These compounds have important biological properties, including acting as GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers .

- Methods of Application: The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles is catalyzed by pyridine-2-carboxylic acid to produce pyrazolo[3,4-b]quinolinones . The reaction proceeds through a carbocation intermediate .

- Results or Outcomes: The reaction yields pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) . The protocol quickly constructs products under milder conditions .

Application 2: Biological Potential of Indole Derivatives

- Summary of the Application: Indole derivatives possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific biological activity being studied. This could involve in vitro or in vivo studies, biochemical assays, or other experimental procedures .

- Results or Outcomes: Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Application 3: Catalyst for Other Reactions

- Summary of the Application: Pyridine-2-carboxylic acid and its derivatives, such as pyridine-3-carboxylic acid and pyridine-4-carboxylic acid, have similar catalytic efficiency to pyridine-2-carboxylic acid . They can be used as catalysts in other reactions .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific reaction being catalyzed. This could involve various types of organic reactions .

- Results or Outcomes: The use of these catalysts can lead to more efficient reactions, reducing reaction time and increasing product yield .

Safety And Hazards

Propiedades

IUPAC Name |

4-(4-fluorophenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-3-1-8(2-4-10)9-5-6-14-11(7-9)12(15)16/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGZQCHOUATCFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595693 |

Source

|

| Record name | 4-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

CAS RN |

1214388-36-9 |

Source

|

| Record name | 4-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)

![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)

![4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid](/img/structure/B1320819.png)

![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline](/img/structure/B1320837.png)

![3-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1320840.png)